![molecular formula C12H24N2 B2650442 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane CAS No. 917216-03-6](/img/structure/B2650442.png)
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane” belongs to the class of organic compounds known as diazabicyclononanes. These are organic compounds containing a bicyclic structure made up of one nitrogen atom and nine carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, similar compounds like 9-Borabicyclo[3.3.1]nonane (9-BBN) are prepared by the reaction of 1,5-cyclooctadiene and borane usually in ethereal solvents .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, 9-BBN is used in organic chemistry as a hydroboration reagent .Scientific Research Applications
Drug Delivery Applications
Innovations in drug delivery systems have leveraged the unique properties of 1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds are being explored for their potential in creating stimulus-sensitive liposomal delivery systems. This research paves the way for targeted and efficient drug release mechanisms, triggered by changes in environmental conditions such as pH (Veremeeva et al., 2021).
Conformational and Computational Studies
The conformational preferences and bonding properties of these compounds have been a focal point of research, utilizing both experimental and computational approaches. Studies employing techniques like gas electron diffraction and various computational methods have provided detailed insights into the molecular geometry and stability of different conformers. These findings are critical for understanding the molecule's behavior in various chemical environments and for designing molecules with desired properties (Pisarev et al., 2018), (Vishnevskiy et al., 2015).
properties
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBNODMYFZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CC(C1)(CNC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)


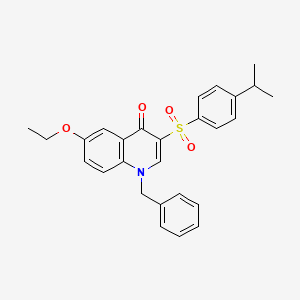
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)
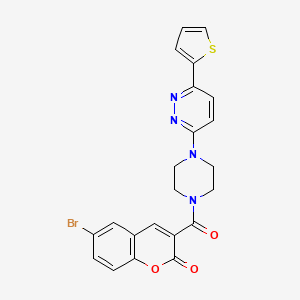
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)
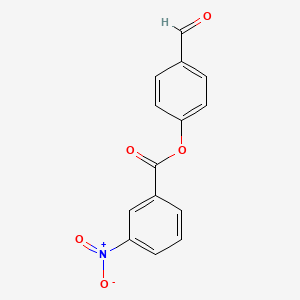
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
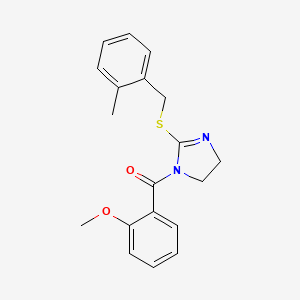
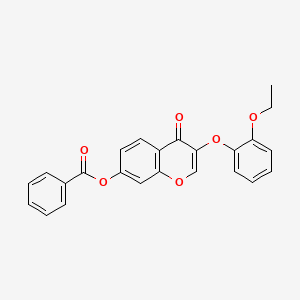
![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)